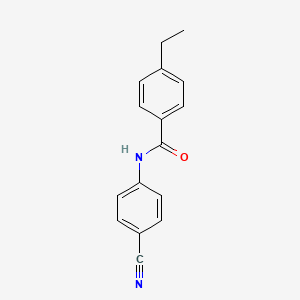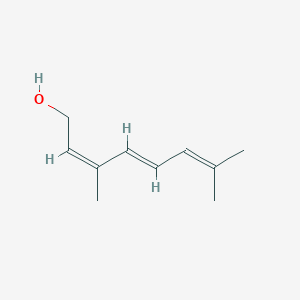
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is an organic compound with the molecular formula C10H16O It is a type of alcohol with a conjugated triene system, which means it has three alternating double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted conjugated dienes from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s conjugated triene system makes it susceptible to electrophilic addition reactions, while the hydroxyl group allows for nucleophilic substitution and oxidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction can produce the corresponding alkane.
Aplicaciones Científicas De Investigación
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying biochemical pathways and mechanisms.
Industry: The compound’s chemical properties make it suitable for use in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s conjugated triene system allows it to participate in various biochemical reactions, including electron transfer and radical formation. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-3,7-Dimethyl-2,4-octadiene: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2Z,4E)-3,7,11-Trimethyl-2,4-dodecadiene: This compound has a longer carbon chain and additional methyl groups, which can influence its chemical properties and reactivity.
(2Z,4E)-3,7,11-Trimethyl-2,4,10-dodecatriene: This compound has an additional double bond, making it more conjugated and potentially more reactive in certain reactions.
Uniqueness
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is unique due to its specific combination of a conjugated triene system and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2Z,4E)-3,7-dimethylocta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3/b6-4+,10-7- |
Clave InChI |
ANRXPGZZNZBSTD-JSRXJHBZSA-N |
SMILES isomérico |
CC(=C/C=C/C(=C\CO)/C)C |
SMILES canónico |
CC(=CC=CC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


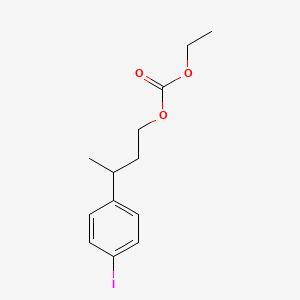

![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)

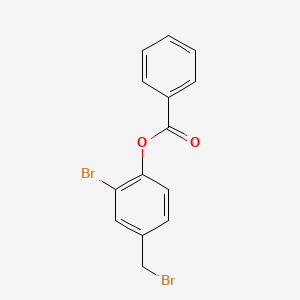
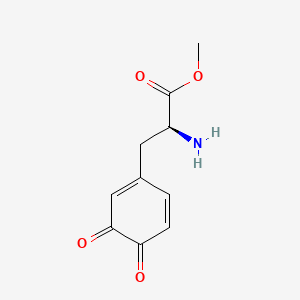
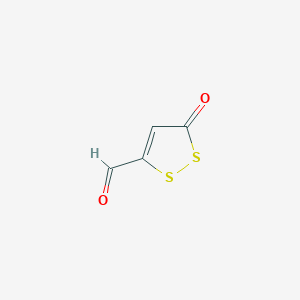

![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)

![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)


